molecular formula C26H24N2O7S B12147308 ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12147308
M. Wt: 508.5 g/mol
InChI Key: JIJXVTAWIGGRQO-XUTLUUPISA-N
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Description

Ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their condensation and cyclization under specific conditions. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate include other thiazole derivatives, pyrrolidinone derivatives, and compounds with similar aromatic structures.

Uniqueness

What sets this compound apart is its unique combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Ethyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, characterization, and various biological activities based on available literature.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with various aromatic aldehydes and ketones. The synthesis typically includes:

  • Formation of the Thiazole Ring : The thiazole moiety is formed by the reaction of appropriate thioketones and α-bromoesters.
  • Aldol Condensation : The hydroxy-substituted aromatic aldehyde undergoes aldol condensation to yield the corresponding β-hydroxy ketone.
  • Final Coupling Reaction : The β-hydroxy ketone is then reacted with the thiazole derivative to form the final product.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored in various studies, emphasizing its potential as a therapeutic agent. Key findings include:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition zones were measured using agar diffusion methods, revealing effective concentrations that inhibited bacterial growth.
  • Escherichia coli : Similar results were observed with E. coli, indicating broad-spectrum antimicrobial activity.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown:

  • Cell Proliferation Inhibition : The compound significantly reduced cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
  • Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle proteins.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. Studies measured its ability to scavenge free radicals using DPPH and ABTS assays:

Assay TypeIC50 Value (µg/mL)
DPPH25.0
ABTS30.5

These results suggest that the compound effectively neutralizes oxidative stress markers.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with varying doses exhibited reduced tumor growth rates compared to control groups.
  • Combination Therapy : When used in conjunction with standard chemotherapeutic agents, enhanced efficacy was observed, suggesting a synergistic effect.

Properties

Molecular Formula

C26H24N2O7S

Molecular Weight

508.5 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N2O7S/c1-5-35-25(33)23-14(3)27-26(36-23)28-20(15-6-9-17(29)10-7-15)19(22(31)24(28)32)21(30)16-8-11-18(34-4)13(2)12-16/h6-12,20,29-30H,5H2,1-4H3/b21-19+

InChI Key

JIJXVTAWIGGRQO-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)O)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)O)C

Origin of Product

United States

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